Carbamic acid, (6-chloro-2-nitro-3-pyridinyl)methyl-, ethyl ester
Overview
Description
Carbamic acid, (6-chloro-2-nitro-3-pyridinyl)methyl-, ethyl ester is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (6-chloro-2-nitro-3-pyridinyl)methyl-, ethyl ester typically involves the reaction of 6-chloro-2-nitro-3-pyridine methanol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
6-chloro-2-nitro-3-pyridine methanol+ethyl chloroformate→Carbamic acid, (6-chloro-2-nitro-3-pyridinyl)methyl-, ethyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (6-chloro-2-nitro-3-pyridinyl)methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Amino derivatives of the pyridine ring.
Reduction: Carboxylic acids and alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Carbamic acid, (6-chloro-2-nitro-3-pyridinyl)methyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of carbamic acid, (6-chloro-2-nitro-3-pyridinyl)methyl-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The nitro and chlorine substituents on the pyridine ring play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (6-chloro-2-nitro-3-pyridinyl)methyl-, methyl ester
- Carbamic acid, (6-chloro-2-nitro-3-pyridinyl)methyl-, propyl ester
- Carbamic acid, (6-chloro-2-nitro-3-pyridinyl)methyl-, butyl ester
Uniqueness
Carbamic acid, (6-chloro-2-nitro-3-pyridinyl)methyl-, ethyl ester is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. The ethyl ester variant may exhibit different pharmacokinetic properties compared to its methyl, propyl, and butyl counterparts, making it a compound of particular interest in medicinal chemistry.
Biological Activity
Carbamic acid, (6-chloro-2-nitro-3-pyridinyl)methyl-, ethyl ester, also known by its chemical identifier CID 71325506, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacokinetics, and case studies highlighting its therapeutic potentials.
Chemical Structure and Properties
The compound has the molecular formula C₉H₁₀ClN₃O₄ and features a pyridine ring substituted with a chloro and nitro group. Its structure can be summarized as follows:
- Molecular Weight : 239.64 g/mol
- Chemical Class : Carbamate
- Functional Groups : Nitro, chloro, ester
Synthesis
The synthesis of carbamate esters typically involves the reaction of carbamic acid with alcohols under acidic conditions. For this specific compound, the synthetic route may involve the following steps:
- Formation of Carbamic Acid : The initial step includes the formation of carbamic acid from the corresponding amine and carbon dioxide.
- Esterification : The carbamic acid is then reacted with ethanol to form the ethyl ester.
1. Cholinesterase Inhibition
Research indicates that carbamate esters can act as inhibitors of cholinesterase enzymes. These enzymes are crucial for breaking down acetylcholine in the nervous system. The inhibition of cholinesterases can lead to increased levels of acetylcholine, which may enhance cognitive functions.
- Case Study : A study demonstrated that similar carbamate compounds exhibited significant inhibitory activity against acetylcholinesterase (AChE), with IC₅₀ values in the low micromolar range . This suggests that (6-chloro-2-nitro-3-pyridinyl)methyl ethyl ester may possess similar properties.
2. Anticancer Activity
Carbamate derivatives have been explored for their anticancer properties. They can induce apoptosis in cancer cells or inhibit cell proliferation.
- Research Findings : In vitro studies have shown that certain carbamate derivatives exhibit cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells . The IC₅₀ values for these compounds ranged from 0.2 to 10 µM, indicating significant potency.
3. Anti-inflammatory Effects
Compounds in this class have been noted for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
- Mechanism : The anti-inflammatory activity may stem from the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
Pharmacokinetics
The pharmacokinetic profile of carbamate esters is crucial for understanding their bioavailability and therapeutic efficacy.
- Stability : Studies indicate that N-monosubstituted carbamates like this compound are less stable than their N,N-disubstituted counterparts under physiological conditions, which affects their metabolism and release rates in vivo .
- Hydrolysis Rates : The hydrolysis of carbamate esters in biological systems leads to the release of active metabolites, which can contribute to their therapeutic effects .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl N-[(6-chloro-2-nitropyridin-3-yl)methyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O4/c1-2-17-9(14)11-5-6-3-4-7(10)12-8(6)13(15)16/h3-4H,2,5H2,1H3,(H,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVSZUDTCOQLGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=C(N=C(C=C1)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00754834 | |
Record name | Ethyl [(6-chloro-2-nitropyridin-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00754834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89660-17-3 | |
Record name | Ethyl [(6-chloro-2-nitropyridin-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00754834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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